Ethyl 4-fluoro-3-methylbenzoate (CAS 148541-58-6): A Comprehensive Technical Guide to Physicochemical Profiling and Synthetic Applications
Ethyl 4-fluoro-3-methylbenzoate (CAS 148541-58-6): A Comprehensive Technical Guide to Physicochemical Profiling and Synthetic Applications
Executive Summary
In modern medicinal chemistry and drug development, fluorinated aromatic building blocks are indispensable. Ethyl 4-fluoro-3-methylbenzoate (CAS 148541-58-6) serves as a highly versatile pharmaceutical intermediate [1]. By combining the metabolic stability imparted by a fluorine atom with the synthetic handle of a benzylic methyl group, this compound enables the rapid construction of complex active pharmaceutical ingredients (APIs), including anticoccidial agents and farnesyltransferase inhibitors [2, 3].
This whitepaper provides an in-depth technical analysis of Ethyl 4-fluoro-3-methylbenzoate, detailing its physicochemical properties, structural dynamics, and validated experimental methodologies for its synthesis and downstream functionalization.
Physicochemical Profiling & Structural Dynamics
The strategic placement of substituents on the benzene ring dictates both the reactivity of the intermediate and the pharmacokinetic profile of the final drug candidate.
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The Fluorine Effect: The fluorine atom at the 4-position (para to the ester) significantly increases the lipophilicity of the molecule while blocking cytochrome P450-mediated para-hydroxylation—a common metabolic liability in aromatic drugs. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of adjacent functional groups in the final API.
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The Methyl Handle: The methyl group at the 3-position (ortho to the fluorine) provides a sterically accessible site for radical halogenation, transforming an inert alkyl group into a highly reactive electrophile for cross-coupling or nucleophilic substitution.
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The Ester Moiety: Esterification of the parent acid (4-fluoro-3-methylbenzoic acid) to the ethyl ester enhances solubility in non-polar organic solvents and protects the carboxylic acid from unwanted side reactions during harsh downstream radical conditions.
Table 1: Physicochemical Properties of Ethyl 4-fluoro-3-methylbenzoate
| Property | Value | Source / Rationale |
| CAS Number | 148541-58-6 | Standard Registry |
| Molecular Formula | C10H11FO2 | - |
| Molar Mass | 182.19 g/mol | Computed [1] |
| Exact Mass | 182.0743 Da | High-Resolution MS Target [1] |
| XLogP3 | 2.6 | Indicates moderate lipophilicity [1] |
| Topological Polar Surface Area | 26.3 Ų | Favorable for membrane permeability [1] |
| Hydrogen Bond Donors | 0 | Lacks acidic protons (unlike parent acid) |
| Hydrogen Bond Acceptors | 2 | Carbonyl and ether oxygens |
| SMILES String | CCOC(=O)C1=CC(=C(C=C1)F)C | Structural representation [1] |
Synthetic Methodologies & Downstream Applications
Ethyl 4-fluoro-3-methylbenzoate is typically synthesized via the Fischer esterification of 4-fluoro-3-methylbenzoic acid (CAS 403-15-6). Once synthesized, it acts as a branching node for multiple synthetic pathways.
Table 2: Key Transformations and Applications
| Transformation | Reagents | Primary Product | Pharmaceutical Application |
| Fischer Esterification | EtOH, H₂SO₄ (cat.) | Ethyl 4-fluoro-3-methylbenzoate | Protection / Lipophilicity enhancement |
| Benzylic Bromination | NBS, AIBN, PhCF₃ | Ethyl 3-(bromomethyl)-4-fluorobenzoate | Imidazopyridine anticoccidial agents [2] |
| Solid-Phase Loading | Chlorotrityl resin, DIPEA | Immobilized fluorobenzoate | Farnesyltransferase inhibitors (FTIs) [3] |
Workflow Visualization
The following diagram illustrates the logical progression from the parent acid to complex API scaffolds.
Figure 1: Synthetic workflow and downstream functionalization of Ethyl 4-fluoro-3-methylbenzoate.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems. Causality for reagent selection and operational parameters is explicitly defined.
Protocol 1: Synthesis of Ethyl 4-fluoro-3-methylbenzoate (Fischer Esterification)
Objective: Convert 4-fluoro-3-methylbenzoic acid to its ethyl ester to protect the acidic moiety and improve organic solubility.
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Reaction Setup: Charge a dried round-bottom flask with 4-Fluoro-3-methylbenzoic acid (1.0 eq) and absolute ethanol (10 volumes). Rationale: Absolute ethanol is required to drive the equilibrium toward the ester product, as the presence of water will favor the reverse hydrolysis reaction.
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Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) dropwise under continuous stirring.
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Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. The ester will elute significantly higher (higher Rf) than the highly polar parent acid.
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Workup (Self-Validating Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the resulting residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃. Rationale: The NaHCO₃ wash is critical; it neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, partitioning it into the aqueous layer and leaving only the pure neutral ester in the organic layer.
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Isolation: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product typically presents as a clear to pale-yellow liquid with >95% purity.
Protocol 2: Benzylic Bromination (Wohl-Ziegler Reaction)
Objective: Functionalize the 3-methyl group to a bromomethyl group for downstream nucleophilic substitution.
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Solvent Selection: Dissolve Ethyl 4-fluoro-3-methylbenzoate (1.0 eq) in trifluorotoluene (PhCF₃, 5–10 volumes). Rationale: While carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions, PhCF₃ is utilized here as a modern, environmentally benign alternative that still lacks abstractable hydrogen atoms, thus preventing solvent participation in the radical chain.
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Rationale: AIBN is chosen over peroxide initiators because it provides a steady, predictable source of radicals at ~80°C without the explosive hazards associated with peroxides.
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Radical Propagation: Heat the reaction mixture to reflux under an inert argon atmosphere. Irradiation with a visible/UV light source can be applied to accelerate initiation.
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Reaction Monitoring: Monitor closely via GC-MS or NMR. Rationale: Strict monitoring is required to prevent over-bromination, which leads to the formation of the dibromomethyl derivative, a contaminant that severely complicates downstream API syntheses.
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Isolation: Cool the mixture to 0°C. The succinimide by-product will precipitate out of solution. Filter the mixture, concentrate the filtrate, and purify the resulting Ethyl 3-(bromomethyl)-4-fluorobenzoate via flash column chromatography.
References
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National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 18920169, Ethyl 4-fluoro-3-methylbenzoate." PubChem, [Link]
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Park, J. G., Langenwalter, K. J., Weinbaum, C. A., Casey, P. J., & Pang, Y. P. "Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins: Synthesis and Testing of a Library of 144 Discrete Chemicals as Potential Farnesyltransferase Inhibitors." Journal of Combinatorial Chemistry, 2004, 6(3), 407–413. [Link]
